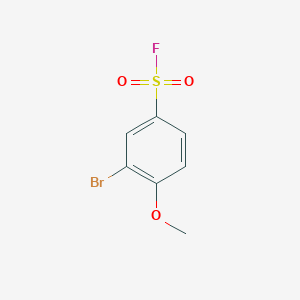

3-Bromo-4-methoxybenzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO3S It is a sulfonyl fluoride derivative, characterized by the presence of a bromine atom at the third position, a methoxy group at the fourth position, and a sulfonyl fluoride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 3-bromo-4-methoxybenzene. One common method is the reaction of 3-bromo-4-methoxybenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

Electrophilic Aromatic Substitution: The bromine atom and methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Electrophilic Aromatic Substitution: Reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

3-Bromo-4-methoxybenzene-1-sulfonyl fluoride has several scientific research applications:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

Bioconjugation: Utilized in the modification of biomolecules due to its reactive sulfonyl fluoride group.

Material Science: Employed in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxybenzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of proteins, nucleic acids, or other biomolecules. The bromine and methoxy groups on the benzene ring can also influence the compound’s reactivity and selectivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-3-methylbenzenesulfonyl fluoride: Similar structure but with a methyl group instead of a methoxy group.

3-Bromoanisole: Lacks the sulfonyl fluoride group, making it less reactive in certain applications.

4-Bromoanisole: Similar to 3-Bromoanisole but with the bromine atom at the fourth position.

Uniqueness

3-Bromo-4-methoxybenzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific reactivity and selectivity. The presence of both the bromine atom and the sulfonyl fluoride group allows for diverse chemical transformations and applications in various fields.

Biological Activity

3-Bromo-4-methoxybenzene-1-sulfonyl fluoride (commonly known as a sulfonyl fluoride compound) is an organofluorine compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular structure of this compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl fluoride functional group. The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C7H8BrFNO2S |

| Molecular Weight | 255.11 g/mol |

| IUPAC Name | 3-Bromo-4-methoxybenzenesulfonyl fluoride |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Sulfonyl fluorides are known to act as electrophiles, capable of forming covalent bonds with nucleophilic sites in proteins, which can lead to inhibition or modulation of enzyme activity.

- Enzyme Inhibition : The sulfonyl fluoride moiety can irreversibly inhibit serine proteases by forming stable covalent bonds with the active site serine residue.

- Receptor Modulation : The compound may influence receptor activity through allosteric modulation or competitive inhibition.

Biological Activity

Research has indicated several key areas where this compound exhibits notable biological activity:

- Anticancer Activity : Studies have shown that similar sulfonyl fluorides can induce apoptosis in cancer cell lines by activating caspase pathways.

- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting potential as antimicrobial agents.

- Enzyme Targeting : Specific studies highlight its role in inhibiting enzymes involved in metabolic pathways, which may offer therapeutic benefits in metabolic disorders.

Anticancer Activity

A study published in Molecules explored the synthesis and biological evaluation of sulfonyl fluorides as potential anticancer agents. The results indicated that compounds with similar functionalities to this compound exhibited significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Antimicrobial Effects

Research presented in Frontiers in Microbiology demonstrated that sulfonyl fluorides possess antimicrobial properties. In vitro assays showed that these compounds effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus. The study concluded that further exploration into the structure-activity relationship could enhance the efficacy of these compounds as antimicrobial agents .

Enzyme Inhibition Studies

In a detailed enzymatic study, researchers investigated the inhibition kinetics of serine proteases by sulfonyl fluorides. The findings revealed that this compound acted as a potent irreversible inhibitor, significantly reducing enzyme activity at low micromolar concentrations. This suggests its potential utility in developing therapeutic agents targeting protease-dependent diseases .

Properties

IUPAC Name |

3-bromo-4-methoxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYRLFWOLYMJEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.